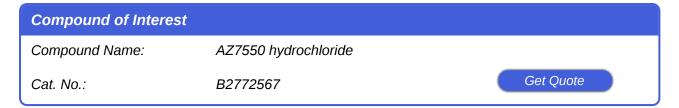


AZ7550 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **AZ7550 hydrochloride**'s cross-reactivity with other kinases, supported by experimental data.

AZ7550 is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC)[1][2][3][4][5]. While its primary target is Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC50 of 1.6 μ M, understanding its interactions with other kinases is crucial for a comprehensive safety and efficacy profile[6][7][8][9][10][11]. This guide details the kinase selectivity of **AZ7550 hydrochloride** and provides the methodologies used in these assessments.

Kinase Selectivity Profile of AZ7550

AZ7550 has been profiled against a broad panel of kinases to determine its selectivity. The following table summarizes the inhibitory activity of AZ7550 against various kinases, presented as IC50 values. A lower IC50 value indicates higher potency.



Kinase Target	IC50 (nM)
MLK1	88
ACK1	156
ErbB4	195
MNK2	228
FLT3	302
ALK	420
FES	449
IRR	840
BRK	843
BLK	977
FAK	995
Ins R	1256
IGF1R	1600
TEC	1317
FLT4	1784
PYK2	2288
Txk	2443
втк	5104

Data sourced from biochemical enzyme profiling studies[7][8].

It is noteworthy that AZ7550 displays a potency and selectivity profile that is broadly similar to its parent compound, AZD9291[6][8][9].

Experimental Protocols



The cross-reactivity data for AZ7550 was generated using a comprehensive kinase screening assay. The general methodology is outlined below:

Biochemical Kinase Assay:

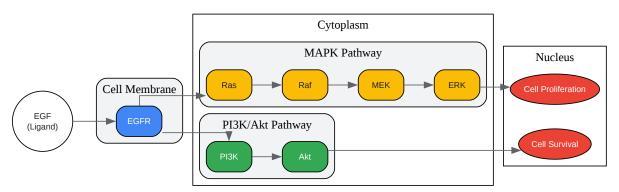
- Kinase Panel Screening: The inhibitory activity of AZ7550 was initially assessed at a single concentration (typically 1 μM) against a large panel of approximately 280 kinases.
- Percentage Inhibition Calculation: The percentage of kinase activity inhibited by AZ7550 at the screening concentration was calculated for each kinase in the panel.
- IC50 Determination: For kinases that exhibited significant inhibition (e.g., >60%) in the initial screen, follow-up dose-response experiments were conducted to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase with a range of AZ7550 concentrations and measuring the resulting enzyme activity.
- Data Analysis: The IC50 values were then calculated by fitting the dose-response data to a suitable pharmacological model.

This systematic approach allows for a broad assessment of a compound's kinase selectivity and identifies potential off-target activities.

EGFR Signaling Pathway

As AZ7550 is an active metabolite of the EGFR inhibitor Osimertinib, understanding the EGFR signaling pathway is critical. The following diagram illustrates a simplified representation of this pathway, which is a key regulator of cell proliferation, survival, and differentiation.





Simplified EGFR Signaling Pathway

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Caption: Simplified EGFR Signaling Pathway.

This diagram illustrates the activation of the EGFR receptor by its ligand (EGF), leading to the downstream activation of the MAPK and PI3K/Akt pathways, which in turn promote cell proliferation and survival. Inhibitors of this pathway, like the parent compound of AZ7550, aim to block these oncogenic signals.

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